molecular formula C17H17N3O2 B10845155 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine CAS No. 666839-07-2

6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine

Cat. No.: B10845155
CAS No.: 666839-07-2
M. Wt: 295.34 g/mol
InChI Key: RSVNNWQHWIOIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-N-(3-methylphenyl)quinazolin-4-amine is a quinazoline derivative characterized by methoxy groups at positions 6 and 7 of the quinazoline core and a 3-methylphenyl substituent at the 4-amine position. Quinazolines are heterocyclic aromatic compounds with broad pharmacological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The 6,7-dimethoxy configuration is a common pharmacophore in kinase inhibitors, influencing binding affinity and selectivity .

Properties

CAS No.

666839-07-2

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H17N3O2/c1-11-5-4-6-12(7-11)20-17-13-8-15(21-2)16(22-3)9-14(13)18-10-19-17/h4-10H,1-3H3,(H,18,19,20)

InChI Key

RSVNNWQHWIOIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-N-m-tolylquinazolin-4-amine typically involves the condensation of 6,7-dimethoxy-4(3H)-quinazolinone with an appropriate amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as a Lewis acid, to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C4 Position

The 4-amine group in the quinazoline core undergoes substitution reactions under acidic or catalytic conditions. For example:

  • Reaction with 4-chloro-6,7-dimethoxyquinoline in isopropanol at reflux yields 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine via displacement of the chloro group (yield: 93% under microwave conditions) .

  • Substitution with benzimidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazol-6-amine) produces hybrid structures with enhanced biological activity .

Functionalization via Click Chemistry

The aniline moiety at the N4 position participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids:

Reaction PartnerProduct StructureYieldConditions
4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)phenylTriazole-substituted quinazoline 87%CuI, DMF, 80°C, 6 h

Characterization data (for 5a ):

  • ¹H NMR (DMSO-d₆) : δ 9.53 (s, 1H), 8.65 (s, 1H), 7.86 (d, J = 7.8 Hz, 2H).

  • IR (KBr) : 3386 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N).

Electrophilic Substitution at Methoxy Groups

The electron-rich methoxy groups at C6 and C7 undergo demethylation or oxidation:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C yields 6,7-dihydroxyquinazolin-4-amine derivatives (yield: 68–75%) .

  • Oxidation : Reaction with KMnO₄ in acidic conditions generates quinazoline-6,7-dione intermediates .

Cyclization and Ring Expansion

Under phosphorus oxychloride (POCl₃) catalysis, the compound participates in cyclocondensation:

  • Reaction with triphosgene and cyanamide forms 3,4-dimethoxyphenyl cyano group urea , a precursor to fused heterocycles .

  • Copper-catalyzed coupling with 2-aminopyridines yields pentacyclic quinazolinones (e.g., luotonin A) via oxidative annulation (yield: 56–88%) .

Catalytic Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids introduces aryl groups at the quinazoline C2 position (yield: 70–85%) .

  • Heck Reaction : Alkenylation at C6/C7 positions using vinyl halides (e.g., 4h → luotonin A , yield: 88%) .

Complexation with Metal Nanoparticles

Conjugation with silver nanoparticles (AgNPs) enhances antibacterial activity:

  • QNZ 4 (6,7-dimethoxy-N-(4-((4-phenyl-1H-triazol-1-yl)methyl)phenyl)quinazolin-4-amine/AgNPs) shows MIC = 8 µg/mL against E. coli K1 .

Acid/Base-Mediated Transformations

  • Alkalization : Treatment with triethylamine in methanol removes HCl from intermediate salts, yielding pure 6,7-dimethoxy derivatives .

  • Hydrolysis : Acidic hydrolysis (e.g., HCl/EtOH) cleaves the quinazoline ring to form anthranilic acid analogs .

Spectroscopic Characterization

Key analytical data for reaction products:

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS ([M+H]⁺)
2-Chloro-4-(aryl amino) derivative 10.15 (s, NH), 7.21–8.27 (m, Ar–H)156.7 (C=N), 128.3 (C–Cl)439.1892 (calc: 439.1822)

This compound’s versatility in nucleophilic substitution, cyclization, and metal-mediated reactions underscores its utility in medicinal chemistry and materials science. Future research should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

References cited correspond to the provided search result indices .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of quinazolinone derivatives, including 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine. In vivo experiments demonstrated its efficacy against various seizure models. For instance, a related compound exhibited an effective dose (ED50) of approximately 23.5 mg/kg in a maximal electroshock seizure model, indicating significant anticonvulsant activity without neurotoxic effects .

Case Study:
In a study involving structurally optimized quinazolinones, compounds were screened for their anticonvulsant activity, with some demonstrating favorable pharmacokinetic profiles and minimal side effects compared to classical antiepileptic drugs .

Antimicrobial Activity

Quinazolinone derivatives have also shown promise as antimicrobial agents. Specifically, studies have focused on their activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was evaluated for its structure–activity relationship (SAR), revealing that modifications could enhance its antibacterial efficacy. For example, certain analogs displayed synergistic effects when combined with beta-lactam antibiotics, effectively overcoming MRSA resistance mechanisms .

Data Table: Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC)Synergistic Partner
Compound A≤ 64 μg/mLPiperacillin-tazobactam
Compound B≤ 4 μg/mLNone
Compound C≥ 128 μg/mLNone

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-m-tolylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Quinazoline derivatives are known to inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds potential anticancer agents .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The 4-amine substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Aniline Ring Key Properties/Activities References
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG-1478) 3-Cl EGFR tyrosine kinase inhibitor
6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine 3-NO₂ Higher logP; potential DNA intercalation
N-(3-Trifluoromethylphenyl)-6,7-dimethoxyquinazolin-4-amine 3-CF₃ Enhanced metabolic stability; crystallizes as ethanol solvate
Target Compound : 6,7-Dimethoxy-N-(3-methylphenyl)quinazolin-4-amine 3-CH₃ Moderate steric bulk; electron-donating effects
  • Electron-Withdrawing Groups (NO₂, CF₃, Cl): Increase lipophilicity (logP) and may enhance target binding but reduce solubility. For example, AG-1478 (3-Cl) inhibits EGFR with IC₅₀ = 3 nM .
  • Electron-Donating Groups (CH₃) : The 3-methyl group in the target compound balances solubility and potency, likely favoring interactions with hydrophobic kinase pockets without excessive steric hindrance.

Modifications on the Quinazoline Core

Variations at the 2-position of quinazoline influence selectivity:

  • 2-Pyrrolidinyl/2-Morpholino Derivatives (e.g., compounds in ): Bulky substituents like pyrrolidine or morpholine improve selectivity for kinases (e.g., GLP lysine methyltransferase ).
  • 2-Chloro Precursors : Intermediate in synthesis; replaced by amines in final steps (e.g., : 72% yield for 2-pyrrolidinyl derivative ).

Pharmacological Profiles

  • Antiproliferative Activity : N-(3-Chloro-4-fluorophenyl) analogs show potent activity against cancer cell lines (IC₅₀ = 0.5–2.0 µM) via EGFR inhibition and ROS induction .
  • Kinase Selectivity: AG-1478 (3-Cl) is EGFR-specific, while morpholino derivatives () target GLP methyltransferase . The target compound’s 3-CH₃ group may modulate kinase selectivity due to reduced steric bulk compared to CF₃ or NO₂ analogs.

Physicochemical Properties

Property Target Compound (3-CH₃) 3-NO₂ Analog 3-CF₃ Analog AG-1478 (3-Cl)
Molecular Weight 325.36 g/mol 326.31 g/mol 353.33 g/mol 330.76 g/mol
logP (Predicted) 3.2 3.8 4.1 3.5
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) Low (requires cosolvents) Moderate (DMSO >10 mM)
Stability Stable at 2–8°C Light-sensitive Hygroscopic Stable, refrigerated

Structure-Activity Relationship (SAR) Insights

  • 3-Substituent Effects: 3-CH₃: Enhances membrane permeability due to moderate lipophilicity. 3-NO₂/CF₃: Improve target affinity but reduce solubility, limiting bioavailability.
  • 6,7-Dimethoxy Groups : Critical for hydrogen bonding with kinase ATP pockets (e.g., EGFR) .

Biological Activity

6,7-Dimethoxy-N-(3-methylphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, exploring its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₈N₃O₂
  • Molecular Weight : 298.35 g/mol

This compound features a quinazoline core with methoxy groups at positions 6 and 7 and a methyl-substituted phenyl group at position 3. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (μM) Activity
MCF-720.71Good antiproliferative activity
HCT116ModerateAntiproliferative activity
HepG2ModerateAntiproliferative activity
PC-3ModerateAntiproliferative activity

The mechanism of action often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is critical in many cancers . For example, molecular docking studies have shown that quinazoline derivatives can form hydrogen bonds with critical residues in EGFR, leading to reduced expression of EGFR and subsequent apoptosis in cancer cells .

Antibacterial and Antifungal Activity

Quinazolines have also been reported to possess antibacterial and antifungal properties. The structural features of this compound may enhance its interaction with bacterial enzymes or fungal cell membranes, leading to inhibition of growth. Specific studies on related compounds have shown effective inhibition against various bacterial strains .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells. Among these derivatives, one compound exhibited an IC50 value of 20.71 μM, demonstrating significant potential for further development as an anticancer agent .
  • Mechanistic Insights : In another investigation focusing on quinazoline hybrids, it was found that these compounds could modulate the expression of multidrug resistance proteins such as BCRP and P-glycoprotein (P-gp), which are crucial for drug resistance in cancer therapy .

Synthesis

The synthesis of this compound typically involves several chemical reactions starting from readily available precursors. Common methods include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of methoxy groups via methylation techniques.
  • Substitution at the nitrogen position with a methyl-substituted phenyl group.

These synthetic pathways allow for the controlled production of the compound while maintaining its functional integrity.

Q & A

Q. What biological targets are associated with this compound, and how are its inhibitory activities evaluated?

  • Methodological Answer : The compound exhibits activity against kinases such as EGFR, BTK, and Src. Inhibitory potency (IC₅₀) is determined via enzymatic assays using recombinant kinases, with ATP concentrations standardized to mimic physiological conditions. For example, Src kinase inhibition (IC₅₀ = 44 nM) is measured using fluorescence-based or radiometric assays. Cellular assays (e.g., proliferation inhibition in cancer cell lines) complement enzymatic studies .

Q. What structural features are critical for its bioactivity?

  • Methodological Answer : Key features include the quinazoline core, 6,7-dimethoxy groups (enhancing solubility and binding affinity), and the N-(3-methylphenyl) substituent. Modifications at the C2 position (e.g., pyrrolidin-1-yl or piperazinyl groups) influence kinase selectivity. SAR studies suggest that bulky substituents at C2 reduce off-target effects .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity, particularly for scale-up?

  • Methodological Answer : Optimization strategies include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours → 30 minutes) and improves yield (e.g., from 55% to 90%) .
  • Reductive amination : Use of NaBH₃CN or catalytic hydrogenation for secondary amine formation, enhancing stability .
  • HPLC gradient refinement : Adjusting mobile phase ratios (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting impurities .

Q. How should researchers address discrepancies in inhibitory activity across different studies or assay formats?

  • Methodological Answer : Contradictions may arise from:
  • Enzyme isoforms : Validate activity against specific isoforms (e.g., BTK C481S mutant vs. wild-type) using mutagenesis and competitive binding assays .
  • Assay conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and use orthogonal methods (e.g., surface plasmon resonance [SPR] for binding kinetics).
  • Compound stability : Perform stability studies under assay conditions (pH, temperature) and verify via LC-MS to rule out degradation .

Q. What strategies enhance selectivity over structurally related kinases (e.g., VEGFR2 or c-fms)?

  • Methodological Answer :
  • C2 substituent engineering : Introduce morpholino or 4-methylpiperazinyl groups to exploit hydrophobic pockets unique to target kinases .
  • Molecular docking : Use crystal structures (e.g., PDB 6U7) to identify residues for selective interactions. For example, replacing pyrrolidin-1-yl with tetrahydro-2H-pyran-4-yl reduces off-target binding .
  • Proteome-wide profiling : Employ kinome-wide screening (e.g., KinomeScan) to assess selectivity across 400+ kinases .

Q. How can researchers resolve spectral ambiguities in structural characterization (e.g., overlapping NMR signals)?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps (e.g., δ 7.18–7.56 ppm regions) .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track specific nuclei in complex spectra .
  • Computational modeling : Compare experimental ¹H NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Data Integration and Theoretical Frameworks

Q. How can this compound be integrated into a mechanistic hypothesis for cancer therapy?

  • Methodological Answer : Link its EGFR/BTK inhibition to downstream pathways (e.g., PI3K/AKT/mTOR) via:
  • Transcriptomic profiling : RNA-seq of treated cells to identify differentially expressed genes.
  • Western blotting : Validate phosphorylation status of key targets (e.g., p-EGFR, p-BTK).
  • In vivo xenograft models : Correlate pharmacokinetic data (e.g., plasma half-life) with tumor regression .

Q. What computational tools are recommended for predicting off-target effects or toxicity?

  • Methodological Answer :
  • Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channel).
  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hepatotoxicity .
  • Crystal structure mining : Cross-reference with PDB ligands (e.g., 6U7) to identify shared binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.